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Parameter Description / Value Notes

Base Structural
Model

Two-compartment model with linear
elimination and two transit

compartments for absorption [1] [2]

Describes plasma concentration-time
data.

Absorption First-order absorption [1] [2] -

Median Tmax (IR
Formulation)

0.5 - 1.3 hours [3] Time to maximum plasma
concentration.

Mean Half-life
(t1/2)

~1 hour (range 0.8 - 1.1 h) [3] In healthy subjects with normal renal
function.

Elimination Linear, first-order elimination [1] [2] -

Primary
Clearance
Pathway

Renal clearance [1] [2] ~55-60% of tebipenem is recovered

unchanged in urine [3].

Key Covariate Creatinine Clearance (CLcr) [1] [2] A sigmoidal Hill-type function describes
the relationship between renal

clearance (CLR) and CLcr [1] [2].
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Parameter Description / Value Notes

Non-Key
Covariates

Age, body size, sex [1] [2] No dose adjustments warranted based
on these factors alone.

Metabolic Pathway and PK/PD Relationship

Tebipenem pivoxil HBr is a prodrug designed for oral absorption. The following diagram illustrates its

metabolic pathway and the established pharmacokinetic-pharmacodynamic (PK/PD) relationship that guides

its clinical dosing.
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Figure 1: The metabolic activation of tebipenem pivoxil and its key pharmacokinetic-pharmacodynamic

(PK/PD) driver for efficacy.
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Key Pharmacodynamic (PD) Targets and Dosing

The antibacterial activity of tebipenem is best described by the free drug area under the concentration-

time curve to minimum inhibitory concentration ratio, adjusted for the dosing interval (fAUC/MIC ·

1/τ) [4] [5] [6]. This is a time-dependent PK/PD index.

The following table outlines the key PD targets and corresponding dosing regimens derived from preclinical

and clinical studies.

PD Target / Clinical Context
fAUC/MIC · 1/τ
Target Value

Associated Regimen / Outcome

Net Bacterial Stasis (Murine Thigh
Model)

23 - 26.2 [4] [5] [6] Preclinical target.

1-log10 CFU Reduction (Murine Thigh
Model)

54.1 [4] Preclinical target.

Log Killing & Resistance Suppression
(Hollow-Fiber Model)

34.58 - 51.87 [5] [6] Preclinical target for optimal effect.

Clinical PTA Target (Monte Carlo
Simulation)

≥ 34.58 [7] Target for ≥90% Probability of
Target Attainment (PTA).

Standard Adult Dose (cUTI/AP) - 600 mg every 8 hours [8].

Dosing Recommendations Based on Renal Function

Dosing must be adjusted based on the patient's renal function to achieve effective PK/PD targets while

avoiding over-exposure. The table below summarizes the dosing for different levels of renal function.

Creatinine Clearance (CLcr) Recommended Dosage Regimen

CLcr ≥ 80 mL/min 600 mg every 8 hours [7]
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Creatinine Clearance (CLcr) Recommended Dosage Regimen

50 ≤ CLcr < 80 mL/min 300 mg every 8 hours [7]

30 ≤ CLcr < 50 mL/min 300 mg every 8 hours [7]

CLcr < 30 mL/min 150 mg every 12 hours [7]

Experimental Protocols from Key Studies

The robust PK profile of tebipenem is supported by several foundational studies. Here are the methodologies

for two critical types of analyses:

Population PK Model Development [1] [2]

Data Source: Pooled data from three Phase 1 studies and one Phase 3 study (ADAPT-PO) in
patients with cUTI/AP.

Population: 746 subjects (99 healthy, 647 patients) providing 3,448 plasma concentrations.
Modeling: A non-linear mixed-effects modeling approach was used. The base model was a

two-compartment model with first-order elimination and two transit compartments for
absorption. Covariate analysis identified creatinine clearance as the most significant covariate

on renal clearance, modeled with a sigmoidal Hill-type function.
Evaluation: The model was qualified using prediction-corrected visual predictive checks and

sampling-importance-resampling.

Pharmacodynamic Target Identification (Murine Thigh Model) [5] [6]

Model: Neutropenic murine thigh infection model.
Organisms: 11 strains of Enterobacteriaceae (E. coli and K. pneumoniae) with various

resistance mechanisms.
Intervention: Dose-ranging and dose-fractionation studies with tebipenem pivoxil HBr.

PK Analysis: Plasma drug concentrations were measured using LC-MS/MS. Free drug
concentrations were calculated using a protein binding value of 98.7%.

PD Analysis: The relationship between the change in bacterial density (log10 CFU) at 24 hours
and various PK/PD indices (fT>MIC, fAUC/MIC) was analyzed using a Hill-type model. The

index that best correlated with efficacy was fAUC/MIC · 1/τ.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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